Methyl 2,6-dimethoxybenzoate

Description

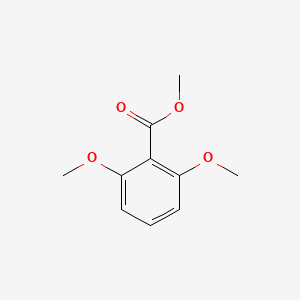

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVNKPXOIYLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174686 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-27-2 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethoxybenzoate

Abstract

Methyl 2,6-dimethoxybenzoate is a key chemical intermediate valued for its role in the synthesis of complex, biologically active molecules and heterocyclic compounds.[1] Its unique structure, featuring a sterically hindered ester group, presents specific challenges and considerations in its synthesis and purification. This guide provides a comprehensive overview of a robust laboratory-scale synthesis via Fischer-Speier esterification of 2,6-dimethoxybenzoic acid, followed by a detailed protocol for its characterization using modern spectroscopic techniques. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid theoretical foundation. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound (CAS No. 2065-27-2) is a solid organic compound that serves as a versatile building block in organic synthesis.[2] Notably, it has been employed as a starting reagent in the total synthesis of complex natural products like (±)-hyperforin.[3] The steric hindrance imposed by the two methoxy groups ortho to the ester functionality significantly influences its reactivity. Crystallographic studies have shown that the planar ester group is oriented at a large dihedral angle of approximately 81.5° with respect to the benzene ring, a conformation that dictates its chemical behavior.[1] A thorough understanding of its synthesis and a complete analytical characterization are paramount for its effective use in multi-step synthetic campaigns where purity and structural integrity are critical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2065-27-2 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 87-90 °C | [3] |

| IUPAC Name | This compound | [4] |

Synthesis via Fischer-Speier Esterification

The most direct and classical approach for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2,6-dimethoxybenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.

Underlying Principle and Mechanistic Insight

The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the protonated ester. Final deprotonation by a weak base (like water or another methanol molecule) regenerates the acid catalyst and yields the final ester product. The use of excess methanol is a direct application of Le Chatelier's principle, driving the reaction forward to maximize product formation.

Detailed Experimental Protocol

Materials and Reagents:

-

2,6-Dimethoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (CH₃OH) (20-30 eq, solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq) to dissolve the acid. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to obtain pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Spectroscopic Data Summary

Table 2: Key Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: 7.30 (t, 1H, Ar-H), 6.55 (d, 2H, Ar-H), 3.90 (s, 3H, -COOCH₃), 3.85 (s, 6H, Ar-OCH₃) | [6] |

| ¹³C NMR | Expected signals: Aromatic carbons (including quaternary carbons), ester carbonyl carbon (~165 ppm), and methoxy carbons (~52 ppm and ~56 ppm). | General Knowledge |

| FT-IR | ν (cm⁻¹): ~1730 (C=O, ester stretch), ~1250 & ~1100 (C-O, ether & ester stretch), ~3000 (Ar C-H stretch) | [4] |

| Mass Spec (EI) | m/z: 196 (M⁺, molecular ion), 165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺) | [4] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. The aromatic region is expected to show a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The high degree of symmetry results in two sharp singlets in the aliphatic region: one integrating to 6 protons for the two equivalent methoxy groups on the aromatic ring, and another integrating to 3 protons for the methyl group of the ester.[6]

-

Infrared Spectroscopy (FT-IR): The IR spectrum is used to identify key functional groups. The most prominent absorption will be a strong, sharp peak around 1730 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch. Additionally, strong C-O stretching bands for the ester and the two aryl ether groups will be visible in the 1300-1000 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a clear molecular ion (M⁺) peak at an m/z of 196, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methoxy radical (-•OCH₃) to give a peak at m/z 165, or the loss of the carbomethoxy radical (-•COOCH₃) resulting in a peak at m/z 137.[4]

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified, dry solid product.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved.

-

The sample is now ready for analysis in an NMR spectrometer.[7]

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

Safety, Storage, and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid breathing dust and ensure skin and eye contact is prevented.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Precautionary Statements (GHS): P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[3]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer-Speier esterification. By explaining the causality behind the procedural steps and providing a complete framework for analytical characterization, this document equips researchers with the necessary knowledge to confidently produce and validate this important chemical intermediate. The successful synthesis and rigorous characterization of such building blocks are fundamental to advancing research in medicinal chemistry and complex molecule synthesis.

References

- 1. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2065-27-2 [amp.chemicalbook.com]

- 4. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound(2065-27-2) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,6-dimethoxybenzoate

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical and spectroscopic properties of Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2). The document details critical physicochemical parameters, provides in-depth structural and spectroscopic analysis, and outlines standardized experimental protocols for their determination. As a key intermediate in the synthesis of biologically active compounds, a thorough understanding of its physical properties is paramount for its effective application in synthetic chemistry and pharmaceutical research.

Introduction and Significance

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif is present in a variety of more complex molecules, making it a crucial intermediate. Notably, it is employed as a starting reagent in the total synthesis of (±)-hyperforin and other biologically active heterocyclic compounds. The precise characterization of its physical properties is not merely academic; it is fundamental to its practical application, influencing reaction kinetics, purification strategies, formulation, and storage. This guide provides the foundational data and methodologies required by scientists working with this compound.

Physicochemical Properties

The core physical constants of this compound define its behavior in a laboratory setting. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2065-27-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 87-90 °C | |

| Boiling Point | 160-172 °C at 14 Torr | |

| Density | ~1.1 g/cm³ | |

| Solubility | Poorly soluble in water, but miscible with many organic solvents. | [3] |

| Storage | Room temperature in a tightly closed container. | [2] |

Molecular Structure and Crystallography

The molecular structure of this compound is notable for the steric hindrance caused by the two methoxy groups flanking the methyl ester. This steric crowding forces the planar ester group to be significantly out of plane with the benzene ring. X-ray crystallography studies have determined that the dihedral angle between the ester group and the benzene ring is 81.46(3)°. This non-planar orientation has significant implications for the molecule's reactivity, shielding the ester's carbonyl group from certain nucleophilic attacks and influencing the electronic properties of the aromatic ring.

Caption: 2D representation of this compound.

Spectroscopic Profile

Spectroscopic data is essential for the verification of identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most characteristic absorption is the strong C=O (carbonyl) stretch of the ester group. Other significant peaks include C-H stretches from the aromatic ring and the methyl groups, and the prominent C-O stretches from the ether and ester functionalities.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.[4][5]

-

~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]

-

~1250 cm⁻¹ and ~1100 cm⁻¹: Strong, characteristic C-O stretching bands for the aryl-alkyl ether linkages.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).[7]

-

¹H NMR: The proton NMR spectrum is relatively simple and highly symmetric.

-

~7.3 ppm (triplet, 1H): The proton at the C4 position of the aromatic ring.

-

~6.5 ppm (doublet, 2H): The two equivalent protons at the C3 and C5 positions of the aromatic ring.

-

~3.9 ppm (singlet, 3H): The methyl protons of the ester group (-COOCH₃).

-

~3.8 ppm (singlet, 6H): The six equivalent protons of the two methoxy groups (-OCH₃).

-

-

¹³C NMR: The carbon NMR spectrum confirms the molecular symmetry.

-

~165 ppm: Carbonyl carbon of the ester.

-

~158 ppm: Aromatic carbons attached to the methoxy groups (C2, C6).

-

~131 ppm: Aromatic carbon at C4.

-

~113 ppm: Aromatic carbon at C1.

-

~104 ppm: Aromatic carbons at C3 and C5.

-

~56 ppm: Carbons of the two equivalent methoxy groups.

-

~52 ppm: Carbon of the ester's methyl group.

-

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum shows a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of the compound [C₁₀H₁₂O₄]⁺.[8]

-

Key Fragments:

Experimental Protocols for Physical Property Determination

The reliability of physical data hinges on the use of standardized, validated methodologies.

Melting Point Determination (Capillary Method)

This technique is fundamental for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[11][13]

-

Loading the Capillary: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to compact the solid. A sample height of 2-3 mm is ideal.[14]

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

For an unknown compound, perform a rapid preliminary heating to approximate the melting point.

-

For a precise measurement, start heating at a rate of ~10-15°C per minute until the temperature is ~15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point). The recorded melting point is this range.[13]

-

Caption: Standard workflow for melting point determination.

Boiling Point Determination at Reduced Pressure

Since high-boiling point solids can decompose at atmospheric pressure, determining the boiling point under vacuum is a standard and necessary procedure. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[15][16]

Apparatus:

-

Small-scale distillation apparatus

-

Vacuum pump and manometer

-

Heating mantle and stirrer

-

Thermometer

Procedure:

-

Setup: Assemble a small-scale distillation apparatus suitable for vacuum. Place a small amount of the sample and a boiling chip in the distillation flask.

-

Evacuate System: Seal the apparatus and slowly evacuate it to the desired pressure (e.g., 14 Torr), monitoring with a manometer.

-

Heating: Begin gently heating the sample with stirring.

-

Observation: The boiling point is the temperature at which a steady reflux of condensate is observed on the thermometer bulb, and this temperature remains constant.

-

Correction: It is crucial to record both the temperature and the pressure, as the boiling point is pressure-dependent.[15]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

General Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is classified under Storage Class 13 (Non-Combustible Solids).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational reagent in synthetic organic chemistry. The data and protocols presented in this guide—from its fundamental physical constants and unique structural features to its detailed spectroscopic profile—provide researchers with the critical information needed for its confident identification, handling, and application. Adherence to the standardized experimental methodologies outlined herein will ensure the generation of reliable and reproducible results in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scienceopen.com [scienceopen.com]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. edisco.it [edisco.it]

- 15. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 16. Vapor Pressure - Boiling Water Without Heat [chem.rutgers.edu]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Guide to the Spectroscopic Characterization of Methyl 2,6-dimethoxybenzoate

Introduction

Methyl 2,6-dimethoxybenzoate (CAS No: 2065-27-2) is a key chemical intermediate utilized in the synthesis of various biologically active compounds and complex natural products.[1][2] Its molecular structure, featuring a substituted aromatic ring with methoxy and methyl ester functional groups, presents a distinct spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount in its application, particularly in regulated fields like drug development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the experimental techniques and the interpretation of the resulting spectra, offering a comprehensive resource for researchers and scientists.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: The Rationale Behind NMR

For a molecule like this compound, ¹H NMR allows for the precise mapping of proton environments, including the aromatic protons and the distinct methyl groups of the ester and methoxy substituents. ¹³C NMR complements this by detecting all unique carbon atoms, providing a complete carbon "census" of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak that rarely interferes with signals of interest.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

Diagram: General NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | t | 1H | H-4 (Aromatic) |

| 6.56 | d | 2H | H-3, H-5 (Aromatic) |

| 3.86 | s | 3H | -COOCH₃ (Ester Methyl) |

| 3.81 | s | 6H | -OCH₃ (Methoxy Methyls) |

| (Data sourced from the Spectral Database for Organic Compounds, SDBS)[5] |

Interpretation:

-

The signal at 7.28 ppm is a triplet, characteristic of the proton at the 4-position (H-4) on the aromatic ring, which is coupled to the two equivalent protons at the 3 and 5 positions.

-

The signal at 6.56 ppm is a doublet, integrating to two protons. This corresponds to the chemically equivalent protons at the 3 and 5 positions (H-3, H-5), each coupled to the H-4 proton.

-

The sharp singlet at 3.86 ppm corresponds to the three protons of the methyl ester group (-COOCH₃).

-

The sharp singlet at 3.81 ppm , integrating to six protons, is assigned to the two equivalent methoxy groups (-OCH₃) at the 2 and 6 positions. The equivalence is due to the free rotation around the C-O bonds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (Ester Carbonyl) |

| 158.2 | C-2, C-6 (Aromatic) |

| 131.0 | C-4 (Aromatic) |

| 113.8 | C-1 (Aromatic) |

| 104.0 | C-3, C-5 (Aromatic) |

| 56.1 | -OCH₃ (Methoxy Carbons) |

| 52.2 | -COOCH₃ (Ester Methyl Carbon) |

| (Data sourced from the Spectral Database for Organic Compounds, SDBS)[5] |

Interpretation:

-

The signal furthest downfield at 167.0 ppm is characteristic of an ester carbonyl carbon.

-

The signal at 158.2 ppm is assigned to the two equivalent aromatic carbons (C-2, C-6) directly attached to the electron-donating methoxy groups, causing them to be deshielded.

-

The remaining aromatic carbons appear at 131.0 ppm (C-4), 113.8 ppm (C-1, the carbon attached to the ester group), and 104.0 ppm (C-3, C-5).

-

The two methoxy carbons (-OCH₃) are equivalent and appear at 56.1 ppm , a typical value for such groups on an aromatic ring.[6]

-

The ester methyl carbon (-COOCH₃) is observed at 52.2 ppm .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of functional groups.

Expertise & Experience: The Rationale Behind IR

For this compound, IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key ester carbonyl (C=O) group and the C-O bonds of the ester and ether functionalities. The Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods (e.g., KBr pellets) as it requires minimal sample preparation and provides high-quality spectra for solid samples.

Experimental Protocol: ATR-IR Data Acquisition

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Diagram: ATR-IR Experimental Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3000-2840 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250, ~1110 | C-O Stretch | Aryl Ether and Ester |

| (Data sourced from NIST Chemistry WebBook and SDBS)[3][5] |

Interpretation:

-

C-H Stretching: The region from 3000-2840 cm⁻¹ shows absorptions corresponding to C-H stretching vibrations. Bands slightly above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those below 3000 cm⁻¹ are from the methyl C-H bonds.

-

Carbonyl Stretch: The most prominent and diagnostic peak is the strong absorption around 1735 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of a saturated ester.

-

Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretching: The strong, complex bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1110 cm⁻¹ , are indicative of the C-O stretching vibrations from both the aryl ether (Ar-O-CH₃) and ester (C-O-C) functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Experience: The Rationale Behind MS

Electron Ionization (EI) is a common and robust ionization method that provides a clear molecular ion peak (M⁺·) and a reproducible fragmentation pattern, which acts as a molecular fingerprint. For this compound, EI-MS is expected to show a molecular ion at m/z 196, corresponding to its molecular weight. The subsequent fragmentation can validate the presence of the methoxy and methyl ester groups.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the MS source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Mass Spectrometry Data

| m/z | Proposed Identity | Significance |

| 196 | [M]⁺· | Molecular Ion |

| 165 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 135 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 107 | [C₇H₇O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| (Data sourced from NIST Chemistry WebBook and SDBS)[3][5] |

Interpretation & Fragmentation Pathway: The mass spectrum is dominated by the molecular ion (M⁺·) peak at m/z 196 , confirming the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure:

-

Loss of a Methoxy Radical: A primary fragmentation pathway is the cleavage of a C-O bond, leading to the loss of a methoxy radical (·OCH₃, 31 Da). This results in the prominent peak at m/z 165 .

-

Loss of the Carbomethoxy Radical: Another key fragmentation is the loss of the entire methyl ester group as a radical (·COOCH₃, 59 Da), giving rise to the peak at m/z 135 .

-

Further Fragmentation: Subsequent losses and rearrangements of these primary fragments lead to smaller ions, such as those at m/z 107 and 77, which are common in the spectra of substituted aromatic compounds.

Diagram: Proposed MS Fragmentation Pathway

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,6-dimethoxybenzoate

Abstract

Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2) is a substituted aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique structural arrangement, characterized by steric hindrance from the ortho-methoxy groups, imparts specific reactivity and conformational properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling procedures for laboratory use. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] The core of its structure is a benzene ring substituted with two methoxy groups at positions 2 and 6, and a methyl ester group at position 1. A notable structural feature is the significant dihedral angle between the plane of the ester group and the benzene ring, reported to be 81.46(3)°, which is a direct consequence of the steric repulsion from the flanking methoxy groups.[1][3] This steric hindrance is a critical factor in its chemical reactivity.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 2065-27-2 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][6][7] |

| Molecular Weight | 196.20 g/mol | [1][7][8] |

| IUPAC Name | This compound | [8] |

| Appearance | Solid | [1] |

| Melting Point | 87-90 °C | [1] |

| SMILES | COC(=O)c1c(OC)cccc1OC | [1] |

| InChIKey | XLXVNKPXOIYLLE-UHFFFAOYSA-N | [1][9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process starting from 1,3-dimethoxybenzene. The process involves a directed ortho-metalation/carboxylation followed by esterification.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative synthesis based on established chemical principles, including the carboxylation of a related precursor and standard Fischer esterification.[10][11]

Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid [10]

-

Reactor Setup: A dry, inert-atmosphere reactor is charged with anhydrous toluene and sodium metal. The mixture is heated to reflux to disperse the sodium, then cooled.

-

Reagent Addition: 1,3-dimethoxybenzene is added to the sodium dispersion.

-

Expert Insight: The use of sodium metal with the aromatic ether facilitates a nucleophilic addition to the benzene ring, a process driven by the electron-donating nature of the methoxy groups.

-

-

Carboxylation: Gaseous carbon dioxide (CO₂) is bubbled through the reaction mixture. The reaction is stirred for several hours at room temperature.

-

Causality: The organosodium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a sodium carboxylate salt.

-

-

Work-up: The reaction is quenched with methanol to neutralize excess sodium. Acidification with concentrated HCl protonates the carboxylate, precipitating the crude 2,6-dimethoxybenzoic acid.

-

Purification: The crude acid is purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) to yield pure 2,6-dimethoxybenzoic acid.[10]

Step 2: Fischer Esterification to this compound [11]

-

Esterification Setup: The purified 2,6-dimethoxybenzoic acid is dissolved in an excess of absolute methanol, which serves as both solvent and reactant.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added.

-

Expert Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.

-

-

Reaction: The mixture is heated to reflux for several hours. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Purification: The resulting solid, crude this compound, is collected by filtration, washed with water, and dried in vacuo to yield the final product.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][2][3] Its structure is a recurring motif in various classes of biologically active compounds.

-

Synthesis of Heterocyclic Compounds: It is a valuable precursor for creating biologically active heterocyclic structures, which are foundational to many pharmaceutical agents.[1][2]

-

Natural Product Synthesis: A notable application is its use as a starting reagent in the stereoselective total synthesis of (±)-hyperforin, a phytochemical constituent of St. John's wort investigated for its antidepressant and neuroprotective properties.[1][2] The specific substitution pattern of the benzoate is crucial for building the complex polycyclic core of the target molecule.

The utility of such intermediates is paramount in medicinal chemistry, where the functional groups offer versatile reaction sites for constructing molecules with specific affinities for biological targets like enzymes or receptors.[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following guidelines are synthesized from available safety data sheets.[4][5][13]

Table 2: Hazard and Safety Information

| Category | Guideline | Source(s) |

| Hazard Identification | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [4][13] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat and sources of ignition. | [4][5][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [2][4] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [2][4] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [2][4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [4][5][13] |

| Incompatible Materials | Strong oxidizing agents. | [4][14] |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for synthetic chemists. Its distinct steric and electronic properties make it an important intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and natural product sectors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound 98 2065-27-2 [sigmaaldrich.com]

- 2. This compound | 2065-27-2 [amp.chemicalbook.com]

- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]

- 8. Benzoic acid, 2,6-dimethoxy-, methyl ester | C10H12O4 | CID 137419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 2,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethoxybenzoate is a key chemical intermediate, valued for its role in the synthesis of complex, biologically active molecules.[1][2] Its unique structural arrangement, characterized by the steric hindrance of the two methoxy groups flanking the methyl ester, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents. The strategic positioning of its functional groups makes it a valuable scaffold for creating diverse heterocyclic compounds with significant pharmacological potential.[3]

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 87-90 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [4] |

| CAS Number | 2065-27-2[4] |

| Appearance | Solid[1] |

| Melting Point | 87-90 °C[1] |

The crystal structure of this compound has been investigated, revealing a planar ester group that is oriented at a significant dihedral angle of 81.46(3)° with respect to the benzene ring.[1][2] This spatial arrangement is a direct consequence of the steric repulsion between the ortho-methoxy groups and the ester functionality, which influences the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it is a participant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The three protons on the benzene ring will appear as a characteristic AX₂ system. The proton at the C4 position (para to the ester) will be a triplet, while the two equivalent protons at the C3 and C5 positions will appear as a doublet.

-

Methoxy Protons: A sharp singlet corresponding to the six equivalent protons of the two methoxy groups at the C2 and C6 positions.

-

Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group.

¹³C NMR (Predicted): The carbon NMR spectrum will reflect the symmetry of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the downfield end of the spectrum.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2 and C6) will be equivalent, as will the carbons at the C3 and C5 positions. The carbon attached to the ester group (C1) and the carbon at the C4 position will each give a unique signal.

-

Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

-

Methyl Ester Carbon: A signal for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The infrared spectrum provides key information about the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] Key absorptions include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (methoxy and methyl ester) |

| ~1735 | C=O stretch | Ester |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1250, 1080 | C-O stretch | Aryl ether and ester |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum.[5] The molecular ion peak [M]⁺ is expected at m/z 196. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) to give a fragment at m/z 165, or the loss of the methyl ester group (•COOCH₃) to give a fragment at m/z 137.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2,6-dimethoxybenzoic acid, via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and efficient method for producing the methyl ester.

dot

Caption: Fischer Esterification of 2,6-dimethoxybenzoic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of biologically active heterocyclic compounds.[1][2] The presence of the two ortho-methoxy groups can direct further chemical transformations and influence the final conformation of the target molecules.

dot

Caption: Role in the synthesis of bioactive compounds.

One of the most notable applications of this compound is as a key intermediate in the total synthesis of (±)-hyperforin, a natural product with antidepressant activity.[1] The synthesis of various other heterocyclic scaffolds, such as flavones, xanthenes, and dihydropyridines, which are known to possess a wide range of pharmacological properties including anticancer and anti-inflammatory activities, can be envisioned starting from this versatile building block.[3] The dimethoxybenzene moiety is a common feature in many natural products and synthetic compounds with demonstrated biological efficacy.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its distinct molecular structure, characterized by sterically demanding methoxy groups, dictates its chemical behavior and provides a unique platform for the synthesis of complex molecular architectures. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification and for monitoring its role in chemical transformations. As a readily accessible intermediate for the construction of diverse and biologically relevant heterocyclic systems, this compound will continue to be a valuable tool in the quest for novel therapeutic agents.

References

- 1. 2,6-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2065-27-2 [amp.chemicalbook.com]

- 5. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of Methyl 2,6-dimethoxybenzoate

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2,6-dimethoxybenzoate

Abstract

This compound is a methylated derivative of 2,6-dimethoxybenzoic acid, a compound scaffold utilized in the synthesis of various pharmaceuticals. While direct biological studies on this compound are not extensively documented in publicly accessible literature, its structural analogy to a wide range of bioactive benzoate derivatives provides a strong rationale for investigating its potential pharmacological and agricultural activities. This guide synthesizes information from related compounds to explore the potential antifungal and phytotoxic properties of this compound. We will delve into the proposed mechanisms of action inferred from these analogs, provide detailed, field-proven experimental protocols for validation, and discuss the future prospects of this molecule in drug development and agrochemical research. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic or commercial potential of this compound.

Introduction: The Chemical Context and Rationale for Investigation

This compound (CAS No. 2065-27-2; Molecular Weight: 196.20 g/mol ) is an aromatic ester with a well-defined chemical structure.[1] Its parent compound, 2,6-dimethoxybenzoic acid, serves as a crucial intermediate in the synthesis of drugs with anti-inflammatory, anti-tumor, and antibacterial properties.[2] The practice of methylating carboxylic acids (esterification) is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, which can significantly enhance membrane permeability and, consequently, biological activity.

The broader family of benzoic acid derivatives is rich with examples of potent biological activity.[3] Numerous studies on substituted methyl benzoates have revealed significant antifungal, antibacterial, antioxidant, and phytotoxic effects.[4][5][6][7] For instance, methyl 2,3-dihydroxybenzoate has been identified as a potent antifungal agent against various plant pathogens[6], and methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) has demonstrated marked phytotoxic properties.[8] Given this precedent, this compound stands as a compelling candidate for biological screening. This guide will focus on two of the most promising potential activities inferred from its structural relatives: antifungal and phytotoxic effects.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2065-27-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Parent Acid | 2,6-Dimethoxybenzoic Acid | [2][9] |

Potential Antifungal Activity: A Mechanistic Hypothesis

A substantial body of evidence supports the antifungal properties of benzoic acid and its derivatives.[10][11] These compounds are thought to exert their effects through a multi-target mechanism, making the development of resistance more challenging for fungal pathogens.

Inferred Mechanism of Action

Based on studies of related compounds, the antifungal action of this compound can be hypothesized to proceed via two primary mechanisms:

-

Disruption of Fungal Cell Membrane Integrity: Like many phenolic compounds and their esters, this compound is likely lipophilic enough to intercalate into the fungal cell membrane. The primary target within the membrane is ergosterol, a sterol unique to fungi that regulates membrane fluidity and function.[12] By binding to or disrupting the ergosterol architecture, the compound may create pores or channels in the membrane.[13][14] This leads to increased permeability, leakage of essential intracellular ions and metabolites, and ultimately, cell death.[15]

-

Inhibition of Key Metabolic Enzymes: Benzoates can acidify the fungal cytoplasm. The undissociated form of the acid (or ester, following hydrolysis) can cross the cell membrane and then release a proton internally.[16] This lowering of intracellular pH can inhibit critical pH-sensitive enzymes. A prime example is phosphofructokinase, a rate-limiting enzyme in the glycolytic pathway.[16] Inhibition of this enzyme disrupts ATP production, starving the fungal cell of energy and preventing growth.

The following diagram illustrates this proposed dual mechanism of action.

Caption: Proposed dual antifungal mechanism of action for this compound.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

To validate the hypothesized antifungal activity, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[17][18] This method provides a quantitative measure of the compound's potency.[19]

Objective: To determine the MIC of this compound against a target fungal strain (e.g., Candida albicans, Aspergillus niger).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well microtiter plates

-

Target fungal strain(s)

-

Appropriate liquid culture medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. The positive control antifungal should also be prepared according to established guidelines.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest spores or cells and suspend them in sterile saline. Adjust the suspension concentration using a spectrophotometer or hemocytometer to a final standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[18]

-

Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second, mix, and continue this two-fold serial dilution across the plate, typically across 10-12 wells. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well. This brings the final volume to 200 µL and further dilutes the compound by half.

-

Controls:

-

Positive Control: A row with a serial dilution of a known antifungal drug.

-

Negative Control (Growth Control): A well containing only broth and the fungal inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species' growth rate.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[17][20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC well should show a significant reduction in turbidity compared to the negative control.

Potential Phytotoxic (Herbicidal) Activity

Many simple phenolic compounds released by plants or derived from them exhibit allelopathic or phytotoxic properties, making them interesting candidates for natural herbicides.[21] The phytotoxic activity of structurally related compounds like methyl syringate provides a strong basis for investigating this compound in this context.[8]

Inferred Mechanism of Action

Phytotoxicity is typically characterized by the inhibition of seed germination and subsequent seedling development (root and shoot growth).[22][23] The mechanisms are often broad and can include:

-

Disruption of Cell Division: The compound may interfere with mitosis in the apical meristems of the root and shoot, arresting growth.

-

Inhibition of Photosynthesis or Respiration: Aromatic compounds can interfere with electron transport chains in chloroplasts or mitochondria, leading to energy deficits.

-

Hormonal Imbalance: The compound may disrupt the synthesis or signaling of essential plant hormones like auxins or gibberellins that regulate growth and germination.

-

Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS) within the plant cells, leading to membrane damage and cell death.

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

A standard and reliable method to assess phytotoxicity involves exposing seeds of model plant species to the test compound and measuring key growth parameters.[24][25][26]

Objective: To evaluate the effect of this compound on the germination and early growth of monocot (e.g., Allium cepa - onion) and dicot (e.g., Lactuca sativa - lettuce) model plants.[7]

Materials:

-

This compound

-

Acetone or ethanol for stock solution

-

Sterile Petri dishes (90 mm)

-

Filter paper (e.g., Whatman No. 1)

-

Viable seeds of lettuce and onion

-

Distilled water

-

Growth chamber or incubator with controlled light and temperature

-

Ruler or digital calipers

Procedure:

-

Stock and Test Solution Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., acetone). From this stock, prepare a series of test concentrations (e.g., 0.01, 0.1, 0.5, 1.0 mM) by diluting with distilled water. The final solvent concentration in all test solutions, including the control, should be kept constant and low (e.g., <1%).

-

Assay Setup: a. Place two sheets of sterile filter paper into each Petri dish. b. Add 5 mL of a specific test concentration to each dish, ensuring the filter paper is saturated. c. The control group should receive 5 mL of distilled water containing the same low concentration of the solvent used for the stock solution. d. Arrange 20-30 seeds evenly on the filter paper in each dish. e. Each concentration and the control should be run in triplicate or quadruplicate for statistical validity.[23]

-

Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber set to standard conditions (e.g., 25 ± 1°C with a 12h/12h light/dark cycle).

-

Data Collection (after 5-7 days): a. Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) in each dish. Calculate the percentage relative to the total number of seeds. b. Root and Shoot Length: For each germinated seedling, carefully measure the length of the primary root (radicle) and the shoot (hypocotyl or coleoptile).

-

Data Analysis: a. Calculate the average germination percentage, root length, and shoot length for each treatment group. b. Express the results as a percentage of inhibition compared to the solvent control group using the formula: Inhibition (%) = [(Control - Treatment) / Control] * 100. c. Perform statistical analysis (e.g., ANOVA) to determine if the observed differences are significant.[24]

The following diagram outlines the workflow for this phytotoxicity assessment.

Caption: Experimental workflow for assessing the phytotoxicity of a test compound.

Future Directions and Drug Development Potential

The true biological activity of this compound remains to be unlocked through direct experimental validation. The protocols outlined in this guide provide a clear path for initial screening.

-

Broad-Spectrum Screening: Beyond antifungal and phytotoxic assays, the compound should be tested for antibacterial, anti-inflammatory, and antioxidant activities, given the known properties of its parent acid and other analogs.[2][4]

-

Structure-Activity Relationship (SAR) Studies: If promising activity is found, a library of related derivatives could be synthesized to explore the SAR. For example, modifying the ester group (e.g., ethyl, propyl) or the methoxy substituents on the ring could fine-tune potency and selectivity.[5][27]

-

Toxicology and Safety: Any "hit" compound would require rigorous toxicological evaluation, starting with in vitro cytotoxicity assays against mammalian cell lines, to ensure it is safe for potential therapeutic or agricultural applications.

Conclusion

While direct evidence is pending, a compelling case can be made for the based on robust data from structurally related compounds. Its chemical scaffold is prevalent in molecules with known antifungal and phytotoxic effects. The logical first step is to screen the compound using the standardized and validated protocols for antifungal susceptibility and phytotoxicity detailed herein. The results of these initial assays will be critical in determining whether this compound is a valuable lead compound for the development of new antifungal agents or environmentally benign herbicides.

References

- 1. scbt.com [scbt.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil [mdpi.com]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. researchgate.net [researchgate.net]

- 24. dl.astm.org [dl.astm.org]

- 25. greenhousegrower.com [greenhousegrower.com]

- 26. pp1.eppo.int [pp1.eppo.int]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2,6-dimethoxybenzoate as a Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-dimethoxybenzoate is a pivotal intermediate in modern organic synthesis, valued for its unique structural characteristics that enable complex molecular constructions.[1][2][3] This guide provides an in-depth analysis of its synthesis, core reactivity, and practical applications, with a focus on the underlying chemical principles that govern its utility. We will explore the strategic implications of the steric hindrance imparted by its ortho-methoxy groups and detail validated protocols for its synthesis and subsequent transformations, including Grignard reactions and hydrolysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound is a solid aromatic ester that serves as a valuable precursor in the synthesis of various biologically active compounds and complex natural products.[1] Its utility stems from a combination of the reactive ester functional group and the significant steric shielding provided by the two methoxy groups at the ortho positions. This steric hindrance profoundly influences the reactivity of the carbonyl group, a feature that can be strategically exploited to direct the outcomes of synthetic transformations.[1][4]

Crystal structure analysis reveals that the planar ester group is oriented at a significant dihedral angle of approximately 81.46° relative to the benzene ring, a direct consequence of the steric repulsion from the flanking methoxy groups.[1][2][3] This conformation minimizes steric strain but also electronically isolates the carbonyl group from the aromatic system to some extent, modulating its electrophilicity.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value |

| CAS Number | 2065-27-2[5] |

| Molecular Formula | C₁₀H₁₂O₄[5][6] |

| Molecular Weight | 196.20 g/mol [5] |

| Appearance | Solid / Powder[6] |

| Melting Point | 87-90 °C[1] |

| InChI Key | XLXVNKPXOIYLLE-UHFFFAOYSA-N[6] |

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,6-dimethoxybenzoic acid. This acid-catalyzed reaction is efficient and uses readily available reagents. The precursor, 2,6-dimethoxybenzoic acid, can itself be synthesized from 1,3-dimethoxybenzene through carboxylation, often achieved by reaction with a strong base followed by quenching with carbon dioxide.[7][8]

Diagram: Synthetic Workflow

References

- 1. This compound | 2065-27-2 [amp.chemicalbook.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dimethoxybenzoate in Organic Solvents

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the solubility of Methyl 2,6-dimethoxybenzoate. Given the scarcity of publicly available quantitative solubility data for this compound, this guide focuses on the underlying physicochemical principles that govern its solubility and provides a robust experimental framework for its determination.

Introduction: The Importance of Solubility Data

This compound (CAS No. 2065-27-2) is a valuable intermediate in the synthesis of various biologically active compounds and complex molecules[1]. Its utility in organic synthesis, from the total synthesis of (±)-hyperforin to the creation of novel heterocyclic compounds, is well-documented. For any process involving this reagent—be it reaction, purification, crystallization, or formulation—a thorough understanding of its solubility in different organic solvents is paramount. Solubility data dictates the choice of reaction media, influences reaction kinetics, and is critical for developing efficient crystallization and purification protocols.

This guide provides the theoretical grounding and practical methodology to empower researchers to generate reliable solubility data tailored to their specific applications.

Physicochemical Properties & Structural Analysis

Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 2065-27-2 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |

| Molecular Weight | 196.20 g/mol | [4] |

| Physical Form | Solid (Off-white powder) | [2][5] |

| Melting Point | 87-90 °C | [1] |

Structural Analysis: The molecule consists of a central benzene ring substituted with three functional groups:

-

Two Methoxy Groups (-OCH₃): Located at positions 2 and 6, these electron-donating groups contribute to the molecule's polarity and can act as hydrogen bond acceptors.

-

One Methyl Ester Group (-COOCH₃): This group is also polar and contains hydrogen bond-accepting oxygen atoms. The ester group is planar but is held at a significant dihedral angle (81.46°) relative to the benzene ring, which can influence crystal packing and solvent interactions[1].

The core principle of "like dissolves like" suggests that solubility is maximized when the intermolecular forces of the solute and solvent are similar[6][7]. This compound possesses both a nonpolar aromatic ring and polar ether and ester functionalities, classifying it as a molecule of intermediate polarity. This duality suggests it will not be highly soluble in extremely polar solvents like water or extremely nonpolar solvents like hexane, but will exhibit significant solubility in a range of moderately polar organic solvents.

The Thermodynamics of Dissolution

The dissolution of a solid solute into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG)[8][9]. The process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the molecules together in the crystal lattice (Lattice Energy). For this compound, this is an endothermic step.

-

Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule. This is also an endothermic step.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic step.

The overall enthalpy of dissolution (ΔH) is the sum of these energy changes. Dissolution is favored when ΔG is negative, which is a function of both the enthalpy and entropy (ΔS) of mixing (ΔG = ΔH - TΔS)[9]. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility tends to increase with temperature, as the additional heat energy helps overcome the lattice energy[10].

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method[6][9]. This technique measures the equilibrium solubility at a constant temperature.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true saturation point of the solute in the solvent under the specified conditions. It is a robust and reproducible technique when performed correctly.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation[11]. A good starting point is to add approximately 100 mg of solid to 2-3 mL of each test solvent.

-

Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This is a crucial step; equilibrium is often not instantaneous[6]. A duration of 24 to 72 hours is typical[11]. It is advisable to perform a preliminary kinetic study by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Collection and Phase Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is essential to remove any microscopic solid particles that could otherwise dissolve during dilution and lead to an overestimation of solubility[11].

-

-

Quantification of Solute:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear dynamic range of your analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve with known standards is required for accurate quantification[11].

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express solubility in desired units, such as mg/mL, g/100 mL, or molar solubility (mol/L).

-

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions.

Table 1: Template for Recording Experimental Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

|---|---|---|---|---|---|

| Methanol | 25.0 | HPLC-UV | |||

| Ethanol | 25.0 | HPLC-UV | |||

| Acetone | 25.0 | HPLC-UV | |||

| Ethyl Acetate | 25.0 | HPLC-UV | |||

| Dichloromethane | 25.0 | HPLC-UV | |||

| Toluene | 25.0 | HPLC-UV | |||

| Hexane | 25.0 | HPLC-UV |

| User-defined | | | | | |

Visualizing Workflows and Interactions

Diagrams can clarify complex experimental processes and theoretical concepts.

References